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Executive Summary
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme that catalyzes the final and

only committed step in the biosynthesis of triacylglycerols (TGs), the primary form of energy

storage in eukaryotes.[1][2] In mammals, two distinct and evolutionarily unrelated isozymes,

DGAT-1 and DGAT-2, perform this function.[1][3][4][5] Despite catalyzing the same reaction,

they possess unique structural characteristics, biochemical properties, and physiological roles.

DGAT-1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, while DGAT-

2 belongs to a separate gene family.[6][7] These differences lead to non-redundant functions in

lipid metabolism, with DGAT-1 being crucial for dietary fat absorption and protection against

lipotoxicity, and DGAT-2 playing a dominant role in storing TGs derived from de novo fatty acid

synthesis.[3][8] Understanding the distinct functions and specificities of these isozymes is

paramount for developing targeted therapeutic strategies for metabolic diseases such as

obesity, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[1][9]

[10]

Molecular and Structural Distinctions
DGAT-1 and DGAT-2 share no sequence homology, pointing to their convergent evolution.[3][6]

Their structural differences are fundamental to their distinct functions.
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DGAT-1: Belongs to the MBOAT (membrane-bound O-acyltransferase) family.[11] The

human DGAT-1 gene is located on chromosome 8q24.3 and encodes a protein of

approximately 500 amino acids with up to 10 predicted transmembrane domains.[7]

Structural analysis by cryo-electron microscopy reveals that human DGAT-1 forms a

homodimer.[11] Its active site is located within a large cavity inside the membrane, which

opens laterally to the lipid bilayer, allowing access for lipid substrates like diacylglycerol

(DAG).[11] Topological studies suggest DGAT-1 may have a dual topology, with the active

site potentially facing either the cytoplasm or the ER lumen.[6]

DGAT-2: Is the founding member of a distinct gene family. The DGAT-2 protein is less

hydrophobic than DGAT-1 and is predicted to have only one or two membrane-spanning

domains, with its catalytic domain oriented toward the cytoplasm.[1][3][5] This cytosolic

orientation is thought to facilitate the channeling of newly synthesized TGs to cytosolic lipid

droplets for storage.[12] A highly conserved "His-Pro-His-Gly" motif is believed to be part of

the active site.[12]

Biochemical Properties and Substrate Specificity
The enzymatic characteristics of DGAT-1 and DGAT-2 differ significantly in terms of substrate

affinity and selectivity. These differences suggest that DGAT-1 is more active when substrate

concentrations are high (e.g., during dietary fat intake), while DGAT-2 is more efficient at lower

substrate concentrations typical of de novo synthesis.[1][3][5]

Quantitative Biochemical Data
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Feature DGAT-1 DGAT-2

Gene Family

Membrane-Bound O-

Acyltransferase (MBOAT)[3]

[11]

DGAT-2 Family[1][7]

Sequence Homology No homology with DGAT-2[6] No homology with DGAT-1[6]

Active Site Orientation
Dual topology, potentially

facing cytosol or ER lumen[6]
Cytosolic[6][12]

Substrate Affinity (Km)
Higher Km; more active at high

substrate concentrations[1][3]

Lower Km; more active at low

substrate concentrations[1][3]

Acyl-CoA Preference

Prefers monounsaturated acyl-

CoAs (e.g., oleoyl-CoA) over

saturated ones[1][11]

Less preference between

saturated and unsaturated

acyl-CoAs[1]. May prefer

shorter-chain fatty acids[13].

Acyl-Acceptor Specificity

Broad: diacylglycerol,

monoacylglycerol, retinol, long-

chain alcohols[1][3][5][9][11]

Narrow: Highly specific for

diacylglycerol[3][5][9]

Substrate Selectivity Details
DGAT-1 exhibits broad substrate specificity. It can efficiently esterify diacylglycerol to form TG,

but it also functions as a potent acyl-CoA:retinol acyltransferase (ARAT), synthesizing retinyl

esters.[1] Furthermore, it can acylate long-chain alcohols to produce wax esters.[3][5] In

competition assays, DGAT-1 shows a preference for the monounsaturated substrate oleoyl-

CoA (18:1) compared to the saturated palmitoyl-CoA (16:0).[1]

DGAT-2 is largely specific to the synthesis of TGs from diacylglycerol and fatty acyl-CoA.[3][9]

Unlike DGAT-1, it does not show a strong preference between oleoyl-CoA and palmitoyl-CoA in

competition assays.[1] Some evidence suggests DGAT-2 may preferentially utilize substrates

from de novo lipogenesis.[13] For example, DGAT2 from the protist Thraustochytrium aureum

displayed broad specificity for C16 and C18 saturated and unsaturated fatty acyl-CoA

substrates.[14]

Cellular Function and Localization
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While both enzymes are primarily located in the endoplasmic reticulum (ER), where TG

synthesis occurs, their precise sub-organellar localization and functional roles in lipid

partitioning are distinct.[1][6]

Subcellular Localization: Both DGAT-1 and DGAT-2 are integral membrane proteins found in

the ER.[1][6][12] However, DGAT-2 has also been identified on mitochondria-associated

membranes (MAMs) and on the surface of cytoplasmic lipid droplets (CLDs), suggesting a

role in channeling TGs directly to these compartments.[6][12] Studies in tobacco cells have

shown that DGAT-1 and DGAT-2 can be enriched in distinct subdomains of the ER.[15]

Functional Partitioning of Triacylglycerols: A key functional distinction lies in how they

partition newly synthesized TGs.

DGAT-1 is thought to synthesize TGs destined for secretion, such as in the formation of

chylomicrons in the intestine for dietary fat absorption.[6][8] It also plays a crucial role in

protecting cells from the lipotoxic effects of high fatty acid concentrations by esterifying

them into TGs for storage.[3][4]

DGAT-2 is believed to channel TGs primarily towards storage in cytosolic lipid droplets.[8]

In the liver, it is the dominant enzyme for incorporating endogenously synthesized fatty

acids into TGs.[16] Overexpression of DGAT-2 tends to result in the formation of large,

intracellular lipid droplets.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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